Ortho-Fluorine Substitution Confers Distinct Electronic Profile Compared to Non-Fluorinated Analog
The ortho-fluorine atom in ethyl 2-cyano-3-(2-fluorophenyl)acrylate alters the compound's electronic and lipophilic properties relative to the non-fluorinated analog ethyl 2-cyano-3-phenylacrylate. Fluorine substitution increases molecular weight (219.21 vs 201.22 g/mol) and introduces a strong electron-withdrawing inductive effect (-I) that modifies the electrophilicity of the Michael acceptor system . This electronic modulation is predicted to influence binding interactions with biological targets, as evidenced by in silico studies on related cyanoacrylate derivatives demonstrating that aromatic substitution patterns significantly alter PASS-predicted biological activity spectra and molecular docking scores [1].
| Evidence Dimension | Molecular weight and electronic properties |
|---|---|
| Target Compound Data | 219.21 g/mol; ortho-fluorine (-I effect) |
| Comparator Or Baseline | Ethyl 2-cyano-3-phenylacrylate: 201.22 g/mol; no fluorine |
| Quantified Difference | ΔMW = +17.99 g/mol; presence of electron-withdrawing fluorine |
| Conditions | Calculated physicochemical properties |
Why This Matters
The increased molecular weight and electron-withdrawing ortho-fluorine directly impact lipophilicity (LogP) and electrophilic reactivity, which are critical determinants of membrane permeability, metabolic stability, and target binding affinity in medicinal chemistry campaigns.
- [1] Uddin, K. M.; et al. Synthesis of New Derivatives of Benzylidinemalononitrile and Ethyl 2-Cyano-3-phenylacrylate: In Silico Anticancer Evaluation. ACS Omega, 2023, 8, 28733-28745. View Source
